molecular formula C18H21NO4S B2548679 (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(mesityl)methanone CAS No. 1797020-37-1

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(mesityl)methanone

Cat. No. B2548679
CAS RN: 1797020-37-1
M. Wt: 347.43
InChI Key: BATWKOCITPBDDF-UHFFFAOYSA-N
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Description

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(mesityl)methanone, also known as FSA-MM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, which makes it a valuable tool for researchers in the field of drug discovery.

Scientific Research Applications

Antibacterial Activity

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(mesityl)methanone: belongs to the furan derivatives class, which has gained prominence in medicinal chemistry due to its therapeutic efficacy. Furan-containing compounds exhibit antibacterial activity against both gram-positive and gram-negative bacteria . Researchers have explored the potential of furan derivatives as innovative antibacterial agents, aiming to combat microbial resistance. Further studies are needed to elucidate the specific mechanisms of action and optimize their effectiveness.

properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-12-7-13(2)17(14(3)8-12)18(20)19-9-16(10-19)24(21,22)11-15-5-4-6-23-15/h4-8,16H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATWKOCITPBDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(mesityl)methanone

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